N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)isobutyramide
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Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, such as N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)isobutyramide, often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule . Mass spectrometry (MS) can provide information about the molecular weight and the fragmentation pattern of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For example, the melting point can be determined using differential scanning calorimetry . The infrared (IR) spectrum can provide information about the functional groups present in the molecule .Scientific Research Applications
Corrosion Inhibition
One notable application of related thiophene compounds involves corrosion inhibition. A study by Daoud et al. (2014) synthesized a thiophene Schiff base, demonstrating its effectiveness as a corrosion inhibitor for mild steel in acidic environments. The compound was shown to significantly reduce corrosion rates, suggesting potential for similar structures in protecting metal surfaces. This research highlights the broader utility of thiophene derivatives in industrial applications, potentially including compounds like N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)isobutyramide (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Drug Metabolism and Detoxification
In the pharmaceutical domain, studies on drug metabolism and detoxification offer insights into how compounds, structurally akin to this compound, behave within biological systems. Research by Hovinen, Silvennoinen, and Vilpo (1998) on chlorambucil, a chemotherapeutic agent, identified its metabolites in human gastric juice and saliva, underscoring the importance of understanding the metabolic pathways and potential detoxification mechanisms of thiophene-containing drugs. This study emphasizes the significance of metabolic research in enhancing the efficacy and safety profiles of therapeutic agents (Hovinen, Silvennoinen, & Vilpo, 1998).
Advanced Material Synthesis
The synthesis of complex materials utilizing thiophene-based compounds demonstrates the versatility of these chemicals in material science. For instance, Meng, Zhu, and Zhang (2008) described a highly enantioselective process for converting ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate, showcasing the potential of thiophene derivatives in synthesizing enantioselective materials with high purity. Such research points to the broader applicability of compounds like this compound in creating specialized materials for various industrial and pharmaceutical applications (Meng, Zhu, & Zhang, 2008).
Future Directions
The future directions for the research on N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)isobutyramide could involve studying its biological activities, developing novel synthetic approaches, and studying its structure and properties. Thiophene derivatives are promising objects for biological research, organic catalysts, and building blocks for heterocyclic synthesis .
properties
IUPAC Name |
N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S/c1-8(2)12(15)13-7-6-10-4-5-11(16-10)9(3)14/h4-5,8-9,14H,6-7H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRNUNCSHRNKEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCC1=CC=C(S1)C(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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